HEB protein - 142661-93-6

HEB protein

Catalog Number: EVT-1519268
CAS Number: 142661-93-6
Molecular Formula: C9 H14 N2 O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HEB protein, also known as HeLa E-Box Binding Protein, is a member of the basic helix-loop-helix transcription factor family, specifically classified under the E proteins. It plays a critical role in various biological processes, including T-cell development, neurogenesis, and myogenesis. The HEB protein is encoded by the TCF12 gene locus, which produces two main isoforms: the canonical HEB protein (HEBCan) and a shorter variant (HEBAlt) through alternative splicing and transcriptional initiation .

Source

The HEB protein is predominantly expressed in developing tissues, particularly in thymocytes during T-cell development. It has been identified as essential for the specification of certain T-cell subsets and influences gene networks critical for immune function .

Classification

HEB belongs to the class I basic helix-loop-helix transcription factors, which are known for their ability to form dimers and bind to E-box sequences in DNA. This family includes other proteins such as E2A and E2-2, which often interact with HEB to regulate gene expression during various developmental stages .

Synthesis Analysis

Methods

The synthesis of HEB protein involves transcription from the TCF12 gene locus followed by translation processes in ribosomes. The expression of HEB can be manipulated using techniques such as CRISPR/Cas9 gene editing to knock out or modify its expression in specific cell types .

Technical Details

In experimental settings, researchers often use reverse transcription polymerase chain reaction (RT-PCR) to analyze mRNA levels of HEB and its isoforms. Additionally, Western blotting techniques are employed to confirm protein expression levels in various cell types, including thymocytes .

Molecular Structure Analysis

Structure

The molecular structure of HEB features a basic helix-loop-helix domain that facilitates dimerization with other E proteins or class II basic helix-loop-helix factors. This structural characteristic is crucial for its function as a transcription factor .

Data

Crystallographic studies have provided insights into the dimerization mechanisms of HEB with other proteins, revealing how these interactions influence DNA binding and regulatory activity on target genes . The specific amino acid sequence and structural motifs contribute to its functional specificity in different cellular contexts.

Chemical Reactions Analysis

Reactions

HEB participates in various biochemical reactions primarily through its role as a transcription factor. It binds to E-box elements in the promoter regions of target genes, modulating their expression based on cellular signals.

Technical Details

The binding affinity of HEB to DNA can be influenced by post-translational modifications such as phosphorylation or ubiquitination. These modifications can alter its stability and interaction with co-factors, impacting downstream signaling pathways involved in cell differentiation and proliferation .

Mechanism of Action

Process

HEB functions primarily by forming heterodimers with other E proteins (e.g., E2A) or homodimers that bind to specific DNA sequences. This binding initiates or represses transcription of target genes involved in T-cell development and other processes .

Data

Research indicates that HEB is critical for the expression of genes associated with T-cell lineage commitment, such as SOX4 and RORγt. Its absence leads to significant alterations in T-cell populations and functions, highlighting its regulatory importance .

Physical and Chemical Properties Analysis

Physical Properties

HEB protein is soluble in aqueous environments due to its hydrophilic regions but can also exhibit hydrophobic characteristics depending on its structural conformation during dimerization.

Chemical Properties

As a transcription factor, HEB interacts with DNA through non-covalent bonds, including hydrogen bonds and ionic interactions. Its stability can be affected by changes in pH or ionic strength of the surrounding environment .

Applications

Scientific Uses

HEB protein has significant applications in immunology and developmental biology research. It serves as a model for studying T-cell differentiation pathways and can be targeted for therapeutic interventions in immune-related disorders. Additionally, understanding HEB's role may provide insights into muscle development and neurogenesis .

Research involving HEB has implications for developing strategies to manipulate immune responses in diseases such as cancer or autoimmune disorders by targeting specific pathways influenced by this transcription factor.

Structural Classification and Molecular Characteristics of HEB

Domain Architecture: Basic Helix-Loop-Helix (bHLH) Motif and DNA-Binding Specificity

The defining feature of HEB is its bHLH domain, spanning approximately 60 amino acids. This domain comprises two functionally distinct regions:

  • Basic Region: Located at the N-terminal end of the domain, this stretch of 10–15 amino acids is enriched in positively charged residues (e.g., arginine, lysine) that mediate sequence-specific DNA recognition. The basic region binds the canonical E-box motif (CANNTG), with HEB exhibiting a preference for the CAGATG and CACCTG sequences [1] [5].
  • Helix-Loop-Helix (HLH) Region: This segment contains two amphipathic α-helices (Helix 1 and Helix 2) separated by a variable loop. The HLH facilitates dimerization with other bHLH proteins, primarily E-proteins (E2A, E2-2) or tissue-specific class II bHLH factors. The loop length and composition influence dimerization specificity and stability [5] [9].

Structural studies reveal that the HLH domain positions the basic regions of dimer partners for optimal DNA major groove interaction. Key residues within Helix 2 (e.g., Leu325, Phe332 in homologous domains) are critical for hydrophobic packing during dimer formation [4]. HEB also contains transactivation domains flanking the bHLH region, which recruit co-activators (e.g., p300/CBP) or co-repressors (e.g., mSin3A) to modulate target gene expression. Crucially, HEB participates in higher-order complexes with non-bHLH partners like the LIM-domain protein LMO2 and the adapter Ldb1, forming a DNA-binding complex essential for hematopoietic specification [2] [5].

Table 1: Key Structural Features of the HEB bHLH Domain

Domain ComponentStructural FeaturesFunctional RoleKey Residues/Mechanisms
Basic Regionα-helical, positively chargedDNA sequence recognition (E-box: CANNTG)Arginine/Lysine residues; specificity for CACCTG/CAGATG
Helix 1Amphipathic α-helixDimerization interface scaffoldHydrophobic residues oriented inward
Loop RegionVariable length (10-25 residues), flexibleModulates dimerization specificity/kineticsCritical for HEBAlt isoform function
Helix 2Amphipathic α-helix, hydrophobic patchesPrimary dimerization interface; co-factor bindingLeu325, Phe332 (LMO2 interaction); hydrophobic core

Isoform Diversity: HEBα, HEBβ, HEBCan, and HEBAlt Splice Variants

Alternative splicing and promoter usage generate multiple HEB isoforms with distinct N-terminal domains and expression patterns:

  • HEBCan (HEB Conventional): The originally characterized isoform, containing two N-terminal transactivation domains (AD1, AD2). It is highly expressed in double-positive (CD4+CD8+) thymocytes and modulates T-cell maturation. Overexpression inhibits T-cell precursor expansion [6] [7].
  • HEBAlt: Generated via alternative transcriptional initiation and splicing, HEBAlt replaces HEBCan’s AD1 domain with a unique 54-amino acid "Alt domain." This isoform is induced in early thymocyte precursors (DN1/DN2 stages) and synergistically activated by Notch signaling and HEBCan. Functional studies demonstrate HEBAlt enhances early T-cell precursor generation and rescues hematopoietic defects in HEB−/− cells more effectively than HEBCan [6] [7].
  • HEBα/HEBβ: Less extensively characterized, these isoforms arise from differential splicing in regions outside the bHLH domain. Murine studies suggest potential roles in neuronal development, though human orthologs show species-specific expression divergence—notably, human NK cells express HEB but lack detectable E2A, contrasting with murine patterns [7].

The N-terminal divergence dictates isoform-specific protein interactions. For example, HEBAlt’s Alt domain lacks transactivation capability but may facilitate recruitment of hematopoietic-specific co-factors. Conversely, HEBCan’s AD1 domain interacts with general transcriptional machinery like P/CAF [6].

Table 2: Major HEB Isoforms and Functional Properties

IsoformN-Terminal DomainExpression PatternFunctional RoleRegulation
HEBCanAD1 + AD2 transactivation domainsPeak in DP thymocytes; moderate in HSCsModulates late T-cell maturation; inhibits precursor overexpansionDownregulated by Notch signaling
HEBAltUnique "Alt" domain (54 aa)Early thymic precursors (DN1/DN2)Enhances early T-cell specification; rescues HEB−/− hematopoiesisSynergistically induced by Notch + HEBCan
HEBα/HEBβVariant N-terminal sequencesBroad (neuronal, hematopoietic)Putative roles in neurogenesis; species-specific NK cell regulationNot well characterized

Evolutionary Conservation of E-Protein Family Members (E2A, HEB, E2-2)

The E-protein family (Class I bHLH factors) expanded during vertebrate evolution, paralleling the emergence of adaptive immunity:

  • Phylogenetic Relationships: E2A (TCF3) represents the ancestral E-protein, with HEB (TCF12) and E2-2 (TCF4) arising from later gene duplication events. Sequence alignment shows >85% amino acid conservation in the bHLH domains across mammals, but divergence in transactivation domains and isoform-specific regions [3] [5].
  • Functional Specialization: While E-proteins dimerize promiscuously, they exhibit lineage-specific dominance:
  • E2A: Critical for early B-cell development and HSC maintenance (ancestral hematopoietic functions).
  • HEB & E2-2: Jointly regulate lymphoid specification in Common Lymphoid Progenitors (CLPs). Double knockout studies show near-complete ablation of B-cell development and perturbed T-cell maturation, while erythro-myeloid lineages remain intact [3].
  • Compensatory Mechanisms: Despite structural redundancy, HEB cannot fully compensate for E2A loss in B-cell development due to its lower expression in early B-cell progenitors. Conversely, HEB’s loop domain contains residues essential for interaction with the hematopoietic co-factor LMO2, a function not conserved in E2A [2] [3].
  • Evolutionary Innovations: The full Gnathostomata (jawed vertebrate) E-protein repertoire—E2A, HEB, E2-2—enabled reinforced gene regulatory circuits for adaptive immunity. This is exemplified by HEBAlt, an isoform restricted to vertebrates that optimizes early T-cell precursor generation [3] [6].

Table 3: Evolutionary Divergence of E-Protein Family Members

FeatureE2A (TCF3)HEB (TCF12)E2-2 (TCF4)
OriginAncestral E-proteinVertebrate-specific duplicationVertebrate-specific duplication
Key FunctionsB-cell commitment; HSC maintenanceT-cell specification; NK cell development (species-specific)Dendritic cell development; neural crest specification
ExpressionUbiquitous; high in early B-cellsHematopoietic/neuronal precursors; thymic subsetsNeural crest; plasmacytoid dendritic cells
Isoform DiversityE12, E47HEBCan, HEBAlt, HEBα, HEBβMultiple neural isoforms
Co-factor SpecificityBinds EBF1 in B-cellsBinds LMO2/Ldb1 in hematopoiesisBinds NPAS4 in neurons

The evolutionary trajectory of HEB underscores its role in reinforcing regulatory networks for vertebrate-specific innovations, particularly in adaptive immunity, while retaining core DNA-binding and dimerization machinery conserved across metazoans.

Properties

CAS Number

142661-93-6

Product Name

HEB protein

Molecular Formula

C9 H14 N2 O2

Synonyms

HEB protein

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